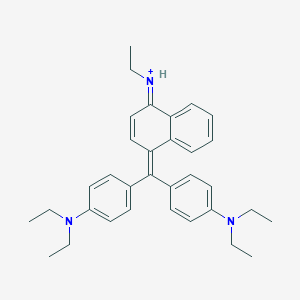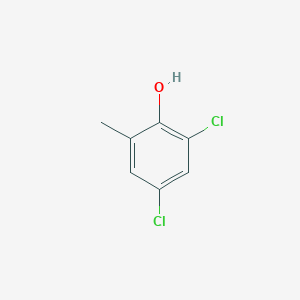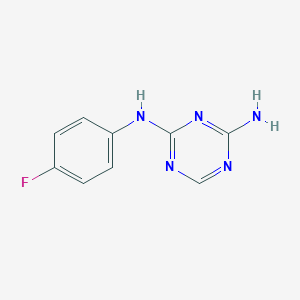
Borane, diethylmethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Borane, diethylmethyl- is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is highly reactive and is primarily used as a reducing agent in various chemical reactions.
Wirkmechanismus
Borane, diethylmethyl- acts as a reducing agent by donating a hydride ion to the substrate. The hydride ion is transferred to the carbonyl group of the substrate, which results in the reduction of the carbonyl group to an alcohol. The mechanism of action of borane, diethylmethyl- is similar to that of other boranes.
Biochemical and Physiological Effects:
Borane, diethylmethyl- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin irritation and eye damage upon contact. It is also toxic when ingested or inhaled and can cause respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
Borane, diethylmethyl- is a highly reactive reducing agent that is widely used in various chemical reactions. It is advantageous because it is relatively inexpensive and easy to handle. However, it has limitations in terms of its toxicity and reactivity. It requires careful handling and storage to prevent accidents.
Zukünftige Richtungen
There are several future directions for the research on borane, diethylmethyl-. One possible direction is to study its potential use as a reducing agent in the synthesis of new organic compounds. Another direction is to investigate its potential use in catalytic reactions. Additionally, further studies are needed to determine its biochemical and physiological effects and to develop safer handling and storage methods.
Synthesemethoden
Borane, diethylmethyl- can be synthesized by the reaction of lithium aluminum hydride with diethyl methyl amine. The reaction is carried out in anhydrous ether under inert conditions. The product is then purified by distillation under reduced pressure.
Wissenschaftliche Forschungsanwendungen
Borane, diethylmethyl- is widely used in scientific research applications. It is used as a reducing agent in various chemical reactions, such as the reduction of ketones, aldehydes, and esters. It is also used in the synthesis of organic compounds, such as alcohols, amines, and ethers.
Eigenschaften
CAS-Nummer |
1115-07-7 |
|---|---|
Produktname |
Borane, diethylmethyl- |
Molekularformel |
C5H13B |
Molekulargewicht |
83.97 g/mol |
IUPAC-Name |
diethyl(methyl)borane |
InChI |
InChI=1S/C5H13B/c1-4-6(3)5-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
SCQZSLIVUXEOKQ-UHFFFAOYSA-N |
SMILES |
B(C)(CC)CC |
Kanonische SMILES |
B(C)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




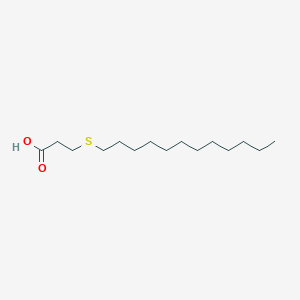
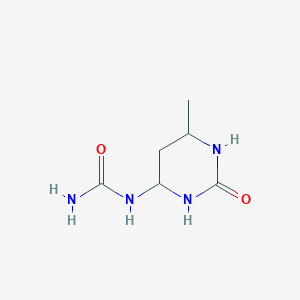

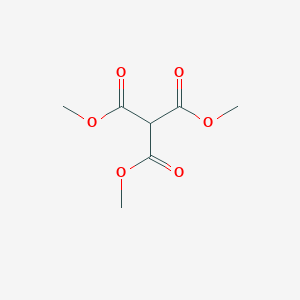
![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)
